![molecular formula C18H26N4O3 B4336754 N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4336754.png)
N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that features an adamantane moiety, a pyrazole ring, and a nitro group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which can be achieved through the functionalization of adamantane using various reagents and catalysts. The pyrazole ring is then introduced through cyclization reactions involving hydrazines and diketones. The nitro group is usually added via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, reduced pyrazole compounds, and amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances binding affinity to target proteins or enzymes. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring is known for its ability to interact with various biological targets, contributing to the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantylamine: Shares the adamantane moiety but lacks the pyrazole and nitro groups.
4-Nitro-1H-pyrazole: Contains the pyrazole and nitro groups but lacks the adamantane moiety.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of the adamantane moiety, pyrazole ring, and nitro group
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)propyl]-1-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-3-15(18-7-11-4-12(8-18)6-13(5-11)9-18)19-17(23)16-14(22(24)25)10-21(2)20-16/h10-13,15H,3-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVBDIQKUIVXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4336674.png)
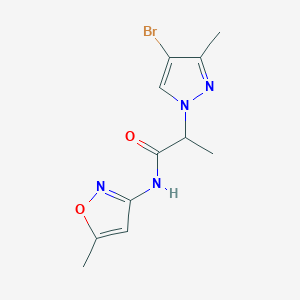
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4336691.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4336696.png)
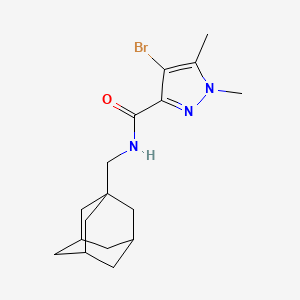
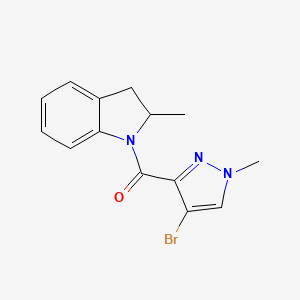
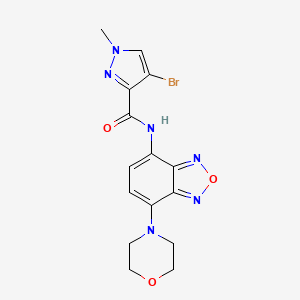
![4-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336726.png)
![1-ethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4336737.png)
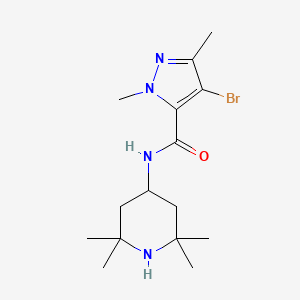
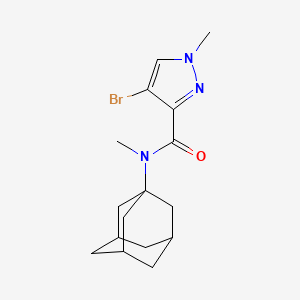
METHANONE](/img/structure/B4336751.png)
![3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE](/img/structure/B4336774.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4336775.png)
